molecular formula C7H7Cl B13820875 4-Chlorotoluene-D7

4-Chlorotoluene-D7

Cat. No.: B13820875
M. Wt: 133.62 g/mol
InChI Key: NPDACUSDTOMAMK-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorotoluene-D7 is a deuterated form of 4-chlorotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. The molecular formula of this compound is C7D7Cl, and it is known for its high chemical purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorotoluene-D7 can be synthesized from Toluene-D8 through a series of reactions involving chlorination. One common method involves the use of selenium and chlorobis(4-chlorophenyl)(4-methylphenyl)-, (T-4)- (9CI) as reagents . The reaction typically requires the presence of a Lewis acid such as aluminum trichloride at a controlled temperature of around 20°C for about 4 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the direct reaction of Toluene-D8 with chlorine gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

4-Chlorotoluene-D7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chlorotoluene-D7 primarily involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide a distinct signal that helps in the accurate calibration of chemical shifts. This allows researchers to precisely identify and quantify other compounds in a mixture .

Properties

Molecular Formula

C7H7Cl

Molecular Weight

133.62 g/mol

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

NPDACUSDTOMAMK-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Cl)[2H]

Canonical SMILES

CC1=CC=C(C=C1)Cl

Origin of Product

United States

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